molecular formula C11H14O3 B8711524 3-Propoxymethyl-benzoic acid

3-Propoxymethyl-benzoic acid

Cat. No.: B8711524
M. Wt: 194.23 g/mol
InChI Key: NKTJEFINYQMVCN-UHFFFAOYSA-N
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Description

3-Propoxymethyl-benzoic acid is a benzoic acid derivative featuring a propoxymethyl (-CH₂-O-Pr) substituent at the aromatic ring’s 3-position.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(propoxymethyl)benzoic acid

InChI

InChI=1S/C11H14O3/c1-2-6-14-8-9-4-3-5-10(7-9)11(12)13/h3-5,7H,2,6,8H2,1H3,(H,12,13)

InChI Key

NKTJEFINYQMVCN-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=CC(=CC=C1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The benzene ring in 3-propoxymethyl-benzoic acid undergoes electrophilic substitution influenced by two substituents:

  • Carboxylic acid (-COOH) : A strong electron-withdrawing group (EWG) that directs incoming electrophiles to the meta position relative to itself .

  • Propoxymethyl ether (-OCH₂CH₂CH₂CH₃) : An electron-donating group (EDG) that activates the ring and directs electrophiles to ortho/para positions .

Interplay of directing effects :

Examples :

  • Nitration : Nitration would occur predominantly at the meta position relative to -COOH (position 5) or ortho/para to the propoxymethyl group (positions 2/4).

  • Halogenation : Chlorination or bromination under acidic conditions would follow similar regioselectivity.

Esterification

  • Fischer esterification : Reaction with alcohols (e.g., methanol) in the presence of H₂SO₄ forms esters. Example:

    3-Propoxymethyl-benzoic acid+R-OHEthyl 3-propoxymethyl-benzoate+H₂O\text{3-Propoxymethyl-benzoic acid} + \text{R-OH} \rightarrow \text{Ethyl 3-propoxymethyl-benzoate} + \text{H₂O}

    This reaction involves nucleophilic acyl substitution, breaking the C–OH bond of the carboxylic acid .

Amide Formation

  • Reaction with amines (e.g., NH₃) yields amides:

    3-Propoxymethyl-benzoic acid+NH₃3-Propoxymethyl-benzamide+H₂O\text{3-Propoxymethyl-benzoic acid} + \text{NH₃} \rightarrow \text{3-Propoxymethyl-benzamide} + \text{H₂O}

Reduction to Alcohol

  • Reduction with LiAlH₄ yields benzyl alcohol:

    3-Propoxymethyl-benzoic acidLiAlH₄3-Propoxymethyl-benzyl alcohol\text{3-Propoxymethyl-benzoic acid} \xrightarrow{\text{LiAlH₄}} \text{3-Propoxymethyl-benzyl alcohol}

Ether Cleavage

  • Acidic hydrolysis (e.g., HBr in AcOH) cleaves the ether to form a phenol:

    3-Propoxymethyl-benzoic acidHBr/AcOH3-Hydroxymethyl-benzoic acid+CH₃CH₂CH₂OH\text{3-Propoxymethyl-benzoic acid} \xrightarrow{\text{HBr/AcOH}} \text{3-Hydroxymethyl-benzoic acid} + \text{CH₃CH₂CH₂OH}

Oxidation of the Propoxy Chain

  • Oxidation of the propoxy chain (CH₂CH₂CH₃) to a carbonyl group requires strong oxidizing agents (e.g., KMnO₄/H+):

    3-Propoxymethyl-benzoic acidKMnO₄/H+3-Oxomethyl-benzoic acid+CO₂↑\text{3-Propoxymethyl-benzoic acid} \xrightarrow{\text{KMnO₄/H+}} \text{3-Oxomethyl-benzoic acid} + \text{CO₂↑}

Decarboxylation

  • Heating with quinoline and Cu salts removes the carboxylic acid group:

    3-Propoxymethyl-benzoic acidQuinoline, CuPropoxymethylbenzene+CO₂↑\text{3-Propoxymethyl-benzoic acid} \xrightarrow{\text{Quinoline, Cu}} \text{Propoxymethylbenzene} + \text{CO₂↑}

    This reaction is analogous to benzoic acid decarboxylation .

Nucleophilic Acyl Substitution

  • Acid chlorides (formed via SOCl₂) react with nucleophiles (e.g., amines, alcohols):

    3-Propoxymethyl-benzoyl chloride+NH₃3-Propoxymethyl-benzamide+HCl\text{3-Propoxymethyl-benzoyl chloride} + \text{NH₃} \rightarrow \text{3-Propoxymethyl-benzamide} + \text{HCl}

Hydroxylation via Radical Reactions

  • Reaction with hydroxyl radicals (·OH) can form hydroxy derivatives. Based on benzoic acid’s reactivity , hydroxylation may occur at positions influenced by both substituents.

Data Table: Comparison of Key Reactions

Reaction TypeReagents/ConditionsProduct
Esterification Alcohol, H₂SO₄3-Propoxymethyl-benzoate ester
Amide Formation Amine (e.g., NH₃)3-Propoxymethyl-benzamide
Ether Cleavage HBr/AcOH3-Hydroxymethyl-benzoic acid
Decarboxylation Quinoline, Cu, heatPropoxymethylbenzene

Research Findings and Trends

  • Directing Effects : The interplay between the -COOH (meta-directing) and propoxymethyl ether (ortho/para-directing) groups complicates regioselectivity in electrophilic substitution .

  • Synthetic Utility : The compound’s dual functionality (carboxylic acid and ether) enables diverse transformations, making it a versatile intermediate in organic synthesis.

  • Biological Applications : While not explicitly studied, analogous compounds (e.g., substituted benzoic acids) show potential in enzyme inhibition , suggesting possible applications in medicinal chemistry.

Comparison with Similar Compounds

Key Observations :

  • Ester derivatives (e.g., propyl ester of 3-methoxybenzoic acid) exhibit reduced acidity and higher volatility, making them useful in fragrance or polymer industries .

Challenges and Limitations

  • Synthetic Complexity : Introducing a propoxymethyl group requires multi-step protocols, as seen in the synthesis of benzoyl propionic acids .
  • Data Gaps : Direct studies on 3-propoxymethyl-benzoic acid are absent in the evidence; conclusions rely on extrapolation from analogs.

Q & A

Q. What statistical approaches are recommended for analyzing clustered data in studies involving 3-Propoxymethyl-benzoic acid analogs?

  • Methodological Answer: Use mixed-effects models to account for nested observations (e.g., repeated measurements across batches). For non-linear dose-response relationships, apply generalized estimating equations (GEEs). Validate assumptions using residual plots and leverage bootstrapping for small sample sizes .

Q. How can researchers reconcile discrepancies in bioactivity data between in vitro and in vivo models for 3-Propoxymethyl-benzoic acid derivatives?

  • Methodological Answer: Investigate metabolic differences (e.g., hepatic metabolism in vivo vs. static in vitro systems) using LC-MS-based metabolomics. Adjust in vitro assays to mimic physiological conditions (e.g., serum protein binding). Validate findings with pharmacokinetic/pharmacodynamic (PK/PD) modeling .

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